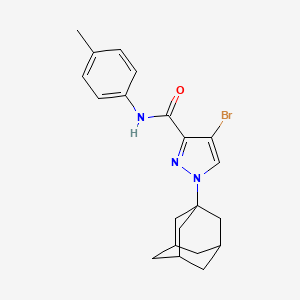![molecular formula C14H13NOS B1657840 N-[(phenylsulfanyl)methyl]benzamide CAS No. 58379-67-2](/img/structure/B1657840.png)
N-[(phenylsulfanyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(phenylsulfanyl)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a phenylthio methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(phenylsulfanyl)methyl]benzamide can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides. This reaction is typically promoted by the base lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at 40°C for 24 hours . The reaction conditions are mild and do not require the use of transition metal catalysts or organometallic reagents .
Industrial Production Methods: Industrial production of benzamide derivatives often involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For example, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green method for the synthesis of benzamide derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: N-[(phenylsulfanyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiol or amine-substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-[(phenylsulfanyl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[(phenylsulfanyl)methyl]benzamide involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzamide core structure allows for binding to proteins, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
- Benzamide, N-methyl-N-phenyl-
- Benzamide, N-phenyl-
Comparison: N-[(phenylsulfanyl)methyl]benzamide is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives. The phenylthio group allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
58379-67-2 |
|---|---|
Molekularformel |
C14H13NOS |
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
N-(phenylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C14H13NOS/c16-14(12-7-3-1-4-8-12)15-11-17-13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) |
InChI-Schlüssel |
NLUFNWLTQGIRQW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCSC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride](/img/structure/B1657758.png)
![3-(4-Methoxyphenyl)-2-[(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B1657759.png)
![2-[(2-methoxyphenyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B1657761.png)




![(5E)-1-methyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1657768.png)
![(5Z)-1-(4-chlorophenyl)-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1657770.png)

![(5E)-1-[(4-methoxyphenyl)methyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1657772.png)
![(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1657774.png)


